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Abstract

In the era of large-scale genomic and proteomic data, the efficient and accurate handling of
multiple sequence alignments is a critical bottleneck in phylogenetic analysis. AMAS
(Alignment Manipulation And Summary) is a high-performance, versatile tool designed to
streamline the pre-analysis phase of phylogenomics.[1][2][3][4][5][6] This technical guide
provides an in-depth overview of AMAS, its core functionalities, and detailed protocols for its
application in phylogenetic workflows. We present its capabilities for alignment concatenation,
format conversion, partitioning, and the generation of summary statistics, all of which are
essential for robust phylogenetic inference.

Introduction to AMAS

AMAS is a bioinformatics utility that addresses the growing need for computationally efficient
tools to manage the vast datasets used in modern phylogenetics.[1][2][5] It functions as both a
standalone command-line tool and a Python package, offering flexibility for integration into
complex bioinformatics pipelines.[1][2][3][4][5][7] Developed as a Python 3 program, AMAS
has the advantage of not requiring any external dependencies beyond Python's core modules.

[1][2][6]

The software is designed to handle both amino acid and nucleotide alignments, providing a
suite of functions for their manipulation and statistical summary.[1][2][5][6] Its primary functions
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include:

o Format Conversion: Seamlessly convert between popular alignment formats such as FASTA,
PHYLIP (sequential and interleaved), and NEXUS.[1]

e Concatenation: Combine multiple individual alignments into a single supermatrix for
concatenated phylogenetic analysis.[1][3]

o Splitting and Partitioning: Divide a concatenated alignment based on a predefined
partitioning scheme.[2][5]

o Taxa Removal: Easily remove specific sequences (taxa) from an alignment.[2]

o Replicate Dataset Generation: Create random subsets of alignments for downstream
applications like phylogenetic jackknifing.[1][3][7]

e Summary Statistics: Calculate a range of descriptive statistics for alignments, providing
insights into data quality and composition.[1][2][6]

AMAS is particularly well-suited for large phylogenomic datasets that may include hundreds or
thousands of loci across numerous taxa.[1][2][6]

Core Functionalities and Logical Workflow

The functionalities of AMAS are interconnected to support a standard phylogenomic workflow.
The logical progression of data handling using AMAS can be visualized as a series of steps
from initial alignment files to a final matrix ready for phylogenetic analysis.
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AMAS logical workflow from input alignments to analysis-ready files.

Experimental Protocols: AMAS in Practice
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This section details the methodologies for utilizing AMAS for key tasks in a phylogenetic
pipeline. The commands provided are for the command-line interface.

Protocol 1: Alignment Format Conversion

Objective: To standardize multiple input alignments into a single format (e.g., PHYLIP) for
downstream analysis.

Methodology:

e Organize Data: Place all input alignment files (e.g., in FASTA format with a .fas extension)
into a single directory.

o Execute AMAS convert: Run the following command in the terminal from within the data
directory.

» Parameter Explanation:

o

-i *.fas: Specifies all files ending in .fas as input.

o -f fasta: Declares the input format as FASTA.

o -d dna: Specifies the data type as DNA (use aa for amino acids).

o -0 output_directory: Defines the directory where the converted files will be saved.

o

-u phylip: Sets the desired output format to PHYLIP.

 Verification: Check the output_directory for the newly created .phy files.

Protocol 2: Concatenation and Partitioning

Objective: To combine multiple locus alignments into a single supermatrix and generate a
corresponding partitions file for model-based phylogenetic analysis.

Methodology:

e Prerequisites: Ensure all individual alignments are in the same format (e.g., PHYLIP). Use
Protocol 1 if necessary.
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o Execute AMAS concat: Run the following command:
o Parameter Explanation:

o -i *.phy: Specifies all PHYLIP files as input.

o -f phylip: Declares the input format.

o -d dna: Specifies the data type.

o -p partitions.txt: Names the output partitions file. This file will contain the coordinates of
each locus within the concatenated alignment.

o -t supermatrix.phy: Names the output concatenated alignment file.
o -u phylip: Sets the output format for the concatenated matrix.

o Output: This process generates two key files: supermatrix.phy (the concatenated alignment)
and partitions.txt, which is crucial for programs like RAXML or 1Q-TREE that allow for
partitioned models of evolution.

Protocol 3: Calculation of Summary Statistics

Objective: To assess the properties of an alignment, such as the number of variable sites,
parsimony-informative sites, and missing data.

Methodology:
e Input: A single alignment file (e.g., supermatrix.phy).
o Execute AMAS summary: Run the following command:

» Parameter Explanation:

o

-i supermatrix.phy: Specifies the input alignment.

[¢]

-f phylip: Declares the input format.

[¢]

-d dna: Specifies the data type.
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o -s summary_stats.txt: Names the output summary statistics file.

¢ Analysis of Output: The summary_stats.txt file will contain a table of statistics that can be
used to evaluate the quality and characteristics of the alignment data.

The overall experimental workflow for preparing data for a partitioned phylogenetic analysis is
depicted below.

Multiple Locus Alignments
(Mixed Formats)

AMAS: convert

Standardized Alignments
(e.g., PHYLIP)

AMAS: concat

Concatenated Supermatrix Partitions File

_ Phylogenetic Inference
AMAS: summary e.g.. IO-TREE, RAXML

Summary Statistics
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Experimental workflow for phylogenomic data preparation using AMAS.

Quantitative Data and Performance

AMAS is engineered for high performance, particularly with the large datasets common in

phylogenomics. Its efficiency in concatenation and summarizing alignments surpasses that of

other commonly used tools.[3]

Statistic

Description

Number of Taxa

The count of unique sequences in the

alignment.

Alignment Length

The total number of sites (columns) in the

alignment.

Total Matrix Cells

The product of the number of taxa and the

alignment length.

Missing Data (%)

The percentage of the matrix composed of gaps

or undetermined characters.[2][6]

Variable Sites

The number of columns containing at least two

different character states.[2][6]

Parsimony-Informative Sites

The number of columns containing at least two

character states, each present at least twice.[2]

[6]

AT/GC Content (%)

The percentage of Adenine/Thymine or

Guanine/Cytosine bases (for DNA alignments).

[2][6]

Table 1: Key Summary Statistics Calculated by
AMAS. The tool provides a rapid assessment of

these crucial alignment properties.[2][6]

Performance benchmarks from the original publication demonstrate AMAS's speed. For

instance, a dataset of 8,295 alignment files was converted between formats in 15-20 seconds.
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[3] Concatenation of a large dataset can be accomplished in seconds, with summary statistics
generated shortly thereafter.[2][3] This efficiency is achieved through parallel processing
capabilities.[1][2][6]

Task Other Tools (Time) AMAS (Time)

Concatenation (Large Dataset)  Minutes Seconds

Summary Statistics (Large )
Minutes Seconds
Dataset)

Table 2: Conceptual
Performance Comparison.
AMAS generally exhibits
significantly faster processing
times for concatenation and
summary tasks compared to
other available command-line

tools.

Conclusion

AMAS is an indispensable tool for researchers engaged in phylogenetic and phylogenomic
analyses.[1] Its speed, flexibility, and comprehensive feature set for alignment manipulation and
summarization address a critical need in the field.[5] By simplifying and accelerating the data
preparation stages, AMAS allows scientists to focus more on the core tasks of phylogenetic
inference and hypothesis testing. Its availability as both a command-line tool and a Python
package ensures its broad applicability and integration into diverse research workflows. The
source code and manual are available at 81][2][6]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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